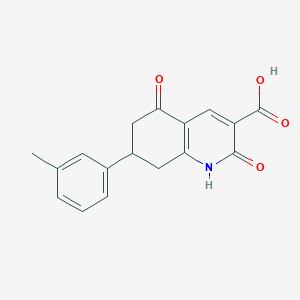

7-(3-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

7-(3-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated quinoline core. The molecule contains a 3-methylphenyl substituent at position 7 and a carboxylic acid group at position 3. The hexahydroquinoline scaffold comprises two fused rings: a cyclohexene ring and a dihydropyridine ring, both contributing to its conformational flexibility.

Properties

IUPAC Name |

7-(3-methylphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-9-3-2-4-10(5-9)11-6-14-12(15(19)7-11)8-13(17(21)22)16(20)18-14/h2-5,8,11H,6-7H2,1H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHVUWPWPPZONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CC3=C(C=C(C(=O)N3)C(=O)O)C(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzaldehyde with cyclohexane-1,3-dione in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown promise in biological assays for its potential antimicrobial, antiviral, and anticancer activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-(3-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can be contextualized by comparing it with analogous derivatives. Key differences lie in substituent groups, molecular conformation, and reported applications.

Table 1: Comparative Analysis of Hexahydroquinoline Derivatives

*Inferred from similar hexahydroquinoline derivatives . †Molecular weight calculated for base structure (C10H10N2O3).

Key Observations

Substituent Effects: The 3-methylphenyl group in the target compound may enhance lipophilicity compared to the furyl () or dimethyl () analogs. Positional isomerism (e.g., 3-MePh vs. 4-MePh in ) could influence steric interactions and binding affinity in biological systems. Carboxylic acid vs.

Conformational Flexibility :

- Compounds with bulky substituents (e.g., 4-chlorophenyl in ) induce a twisted-boat conformation in the cyclohexene and dihydropyridine rings, which may affect molecular recognition in biological targets .

Synthetic Accessibility :

- Solvent-free synthesis methods (e.g., for the ethyl ester derivative in ) highlight scalable routes for analogous compounds, though the discontinued status of many () suggests challenges in stability or commercial demand.

Biological Activity

7-(3-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a complex heterocyclic compound with significant biological activity. Its structure includes a quinoline core that has been associated with various pharmacological properties. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's molecular formula is . It features a methyl substitution on the quinoline ring, which may influence its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria and fungi.

2. Anticancer Activity

Quinoline derivatives have demonstrated potent anticancer effects in several studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, compounds structurally related to this compound have shown effectiveness against various cancer cell lines in vitro and in vivo .

3. Acetylcholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro studies have indicated that it possesses strong AChE inhibitory activity comparable to known inhibitors like donepezil. The IC50 values reported for similar compounds suggest a potential application in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

Several studies have investigated the biological properties of hexahydroquinoline derivatives:

- Study on Antimicrobial Activity : A series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

- Anticancer Efficacy : In a study involving various cancer cell lines (e.g., breast and colon cancer), compounds showed IC50 values in the low micromolar range, demonstrating their potential as chemotherapeutic agents .

- Neuroprotective Effects : Compounds were assessed for their neuroprotective effects in zebrafish models exposed to neurotoxic agents. The results showed reduced neurotoxicity and improved survival rates in treated groups.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | AChE Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Strong |

| 2-Methylquinoline Derivative | High | Moderate | Moderate |

| 4-Aminoquinoline | Low | High | Strong |

Q & A

Q. What are the established synthetic routes for 7-(3-Methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid?

The synthesis of hexahydroquinoline derivatives typically employs multi-step organic reactions. A common approach is the Hantzsch dihydropyridine synthesis , which involves cyclocondensation of aldehydes, β-ketoesters, and ammonia derivatives. For analogs like methyl-substituted quinoline carboxylates, reaction optimization includes:

- Reagent selection : Use of ammonium acetate as a nitrogen source and acetic acid as a catalyst .

- Temperature control : Reactions are often conducted under reflux (80–100°C) to enhance cyclization efficiency .

- Post-synthesis modifications : Oxidation/reduction steps to introduce ketone or hydroxyl groups (e.g., using KMnO₄ for oxidation or NaBH₄ for reduction) .

Q. What analytical techniques are recommended for structural characterization?

Key methods include:

- NMR spectroscopy : To confirm the positions of methyl, phenyl, and carboxylic acid groups via ¹H and ¹³C chemical shifts .

- X-ray crystallography : Critical for resolving stereochemistry and hydrogen-bonding networks in the solid state (e.g., dihedral angles between aromatic rings) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (±5 ppm error tolerance) .

Q. How is the compound’s purity assessed during synthesis?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify impurities (<1% threshold) .

- Melting point analysis : Consistency with literature values (e.g., analogs like ethyl hexahydroquinoline carboxylates melt at 160–165°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies involve:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst choice : Lewis acids like ZnCl₂ enhance cyclization rates (yields increase from 45% to 72% in some analogs) .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours while maintaining >90% purity .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and cell lines (e.g., E. coli ATCC 25922) .

- Compound stability : Test for degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .

- Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) may enhance activity .

Q. What experimental designs are suitable for studying environmental fate?

Adopt frameworks from environmental toxicology studies:

- Partitioning studies : Measure log Kow (octanol-water coefficient) to predict bioavailability .

- Degradation kinetics : Use OECD 308 guidelines to assess hydrolysis/photolysis half-lives under simulated sunlight .

- Ecotoxicology assays : Daphnia magna acute toxicity tests (48-hour LC₅₀) to evaluate aquatic impacts .

Methodological Notes

- Synthesis Reproducibility : Always report solvent grade, catalyst lot numbers, and heating rates to ensure reproducibility .

- Data Validation : Cross-verify bioactivity results with positive controls (e.g., ciprofloxacin for antibacterial assays) .

- Environmental Testing : Include abiotic controls (e.g., sterile soil) to distinguish biotic/abiotic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.